![molecular formula C6H11NO3 B042369 L-烯丙基赖氨酸 CAS No. 6665-12-9](/img/structure/B42369.png)
L-烯丙基赖氨酸
描述
L-allysine is a derivative of lysine that features a formyl group in place of the terminal amine . It is produced by aerobic oxidation of lysine residues by the enzyme lysyl oxidase . The free amino acid does not exist, but the allysine residue does .
Synthesis Analysis
L-allysine is synthesized from glutamic acid and ammonia . A genetically encoded allysine precursor, N ϵ - (4-azidobenzoxycarbonyl)-δ,ϵ-dehydrolysine, is genetically encoded in E. coli. Its genetic incorporation followed by two sequential biocompatible reactions allows convenient synthesis of proteins with site-specific lysine dimethylation .Molecular Structure Analysis
Allysine modifications perturb tropoelastin structure and mobility on a local and global scale . Replica exchange molecular dynamics were used to generate structural ensembles of allysine containing tropoelastin .Chemical Reactions Analysis
Allysine reacts with a nearby hydroxylysine ε-amino group to form intermolecular links, without the participation of enzymes . The enzymatic oxidation reactions are catalyzed by lysine oxidase (LOX). Spontaneous chemical reactions between the allysine/hydroxyallysine residues and the ε-amino group of lysine residue afford a Schiff-base adduct, which converts to a stable pyridinoline crosslink .Physical And Chemical Properties Analysis
L-allysine has a molecular formula of C6H11NO3 . It is involved in the production of elastin and collagen . Increased allysine concentration in tissues has been correlated to the presence of fibrosis .科学研究应用
蛋白质合成和表观遗传学:L-烯丙基赖氨酸是大肠杆菌中蛋白质合成的前体,具有位点特异性赖氨酸二甲基化,可用于探测表观遗传酶功能 (Wang 等,2017)。
生物碱合成:它被用作合成 (+)-表皮奎尼酰胺(一种喹诺利西定生物碱)的起始原料 (Wijdeven 等,2005)。
结缔组织研究:L-烯丙基赖氨酸是一种在大肠杆菌 K-12 的结缔组织和主要外膜蛋白中发现的修饰赖氨酸 (Diedrich & Schnaitman, 1978)。
分析化学:烯丙基双酚衍生物 (ACPP) 用于蛋白质中烯丙基残基的高效液相色谱分析 (Jahanmard & Suyama, 2000)。
纤维化研究:一种灵敏的 HPLC 方法可以定量组织中的烯丙基赖氨酸,有助于评估纤维化或转移模型中的胶原氧化 (Waghorn 等,2017)。
肺纤维化成像:68Ga-NODAGA-吲哚(一种烯丙基赖氨酸结合 PET 探针)可以无创检测和量化肺纤维化 (Wahsner 等,2019)。
纤维化治疗:靶向赖氨酸氧化脱氨的 LOXL2 抑制剂具有治疗纤维化的潜力,影响 L-烯丙基赖氨酸的合成 (Rowbottom 等,2017)。
细菌中的细胞包膜合成:L-烯丙基赖氨酸在 Escherichia coli 的细胞包膜中合成,与其他烯丙基残基形成席夫碱交联 (Mirelman & Siegel, 1979)。
蛋白质化学研究:邻苯二甲酰-烯丙基赖氨酸-对硝基苄酯用于研究体外烯丙基赖氨酸醛基的反应 (Dölz & Heidemann, 1989)。
蛋白质中的交联前体:烯丙基赖氨酸是蛋白质中重要的交联前体,通过两条独立的途径合成 (Dölz & Heidemann, 2009)。
抗菌研究:乳链菌肽和异硫氰酸烯丙酯对食源性病原体表现出协同抗菌活性 (Zou 等,2013)。
糖尿病风险标志物:烯丙基赖氨酸和 α-氨基己二酸是糖尿病风险的标志物,随着葡萄糖浓度的升高而增加 (Luna 等,2021)。
癌症研究:肽功能化的金纳米探针检测肿瘤微环境中的赖氨酰氧化酶水平,可能预测肿瘤硬度或抗癌药物耐药性 (Kim 等,2021)。
弹性蛋白分析:使用反相 HPLC 和紫外检测,开发了一种定量测定弹性蛋白中烯丙基赖氨酸的方法 (Umeda 等,2001)。
胶原交联:赖氨酰氧化酶对于胶原交联至关重要,在两条链中产生烯丙基赖氨酸 (Siegel & Martin, 1970)。
蛋白质氧化标志物:源自烯丙基赖氨酸的 2-氨基己二酸是蛋白质氧化的可靠标志物,随着年龄、糖尿病、肾衰竭和败血症的增加而增加 (Sell 等,2007)。
弹性蛋白交联机制:弹性蛋白中自发生成吡啶交联的非酶促途径,类似于去氨酸和异去氨酸氨基酸 (Akagawa & Suyama, 2000)。
蛋白质氧化检测:丙二醛干扰氧化蛋白质中一级羰基的形成和检测,该过程与烯丙基赖氨酸有关 (Estévez 等,2019)。
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未来方向
Allysine is a dynamic target that reflects disease activity. In the absence of disease, allysine is present at low levels, but during fibrogenesis, the action of lysyl oxidase on collagen converts lysine to allysine . This suggests that allysine could be a potential target for imaging fibrogenesis and other diseases .
属性
IUPAC Name |
(2S)-2-amino-6-oxohexanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c7-5(6(9)10)3-1-2-4-8/h4-5H,1-3,7H2,(H,9,10)/t5-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXYTQPNNXGICT-YFKPBYRVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC=O)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CC=O)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Allysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Allysine | |
CAS RN |
6665-12-9 | |
Record name | Allysine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006665129 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Allysine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02571 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ALLYSINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/425I4Y24YZ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Allysine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001263 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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